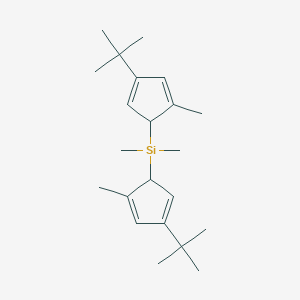
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane (DMBTCP) is a silylating agent that has been used for many years in the synthesis of various organic compounds. DMBTCP is an organosilicon compound that has a wide range of applications in the fields of chemistry, biology, and medicine. It is a colorless liquid with a low boiling point and a high vapor pressure. It is used as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a surfactant in biomedical applications.
Aplicaciones Científicas De Investigación
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in pharmaceutical synthesis, and as a surfactant in biomedical applications. It has also been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of amines. In addition, it has been used to modify the properties of polymers and to improve the properties of catalysts.
Mecanismo De Acción
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane is a silylating agent that reacts with organic molecules to form a covalent bond. The reaction occurs when the silane molecule reacts with the organic molecule, forming a silyl ether. The silyl ether is a stable, covalent bond that is resistant to hydrolysis. The silyl ether can also be used to modify the properties of the organic molecule, such as increasing its solubility or improving its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that the compound is not toxic and is not known to have any adverse effects on humans or animals. It has been used in the synthesis of pharmaceuticals and is generally considered to be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane in laboratory experiments is its low cost and ease of use. The compound is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively non-toxic and is not known to have any adverse effects on humans or animals. However, there are some limitations to using this compound in laboratory experiments. The compound is highly volatile and can be difficult to handle in large quantities. In addition, the reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the reactants.
Direcciones Futuras
There are several potential future directions for the use of Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane. One potential use is in the synthesis of polymers. This compound can be used to modify the properties of polymers, such as increasing their solubility or improving their reactivity. In addition, this compound could be used as a catalyst in the synthesis of pharmaceuticals. It could also be used as a surfactant in biomedical applications, such as drug delivery and tissue engineering. Finally, this compound could be used as a reagent in the synthesis of amines, which could be used in the synthesis of drugs and other compounds.
Métodos De Síntesis
The synthesis of Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane is a multi-step process that involves the reaction of tert-butylchlorosilane with 2-methyl-4-tert-butylcyclopentadienyl chloride in the presence of a base, such as sodium carbonate. The reaction proceeds in two steps, first forming a tert-butylchlorosilane adduct, and then the desired this compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the reactants.
Propiedades
IUPAC Name |
bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36Si/c1-15-11-17(21(3,4)5)13-19(15)23(9,10)20-14-18(12-16(20)2)22(6,7)8/h11-14,19-20H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXXDSFGEXNHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC1[Si](C)(C)C2C=C(C=C2C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


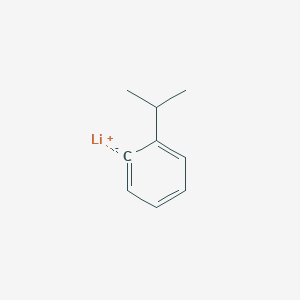
![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)
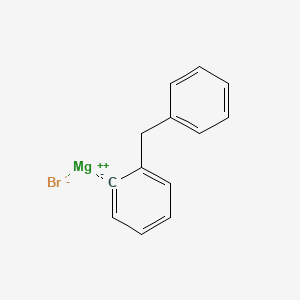

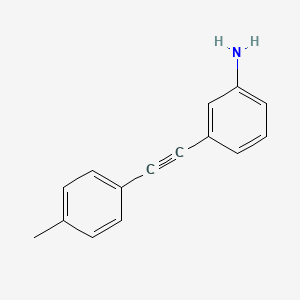
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
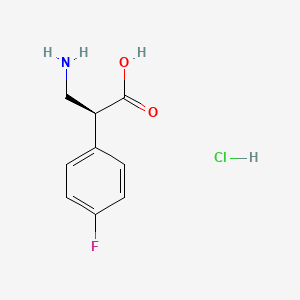
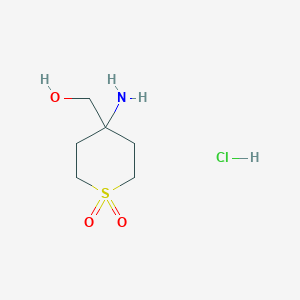
![tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate](/img/structure/B6309458.png)
![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B6309469.png)
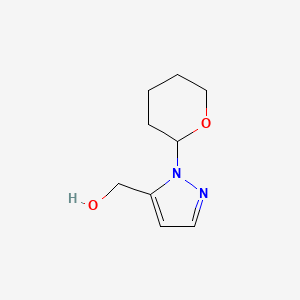
![9-Amino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6309489.png)
![6-Amino-N-[2-(dimethylamino)-1-azavinyl]pyridine-2-carboxamide](/img/structure/B6309492.png)